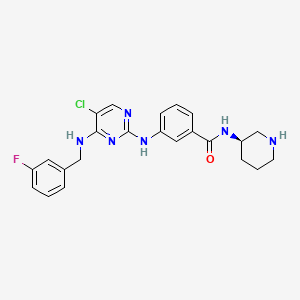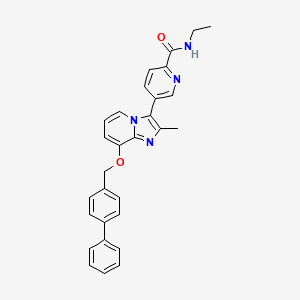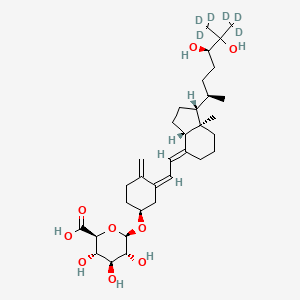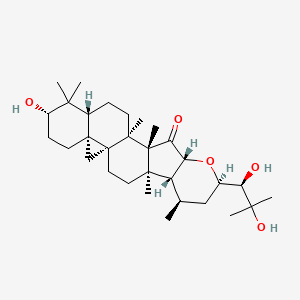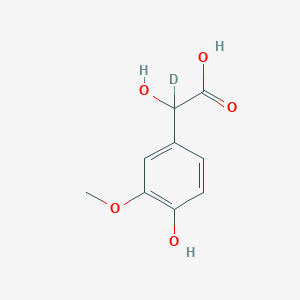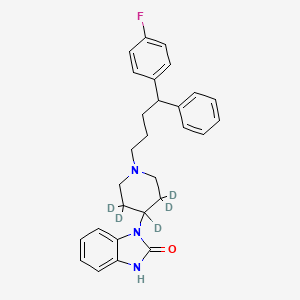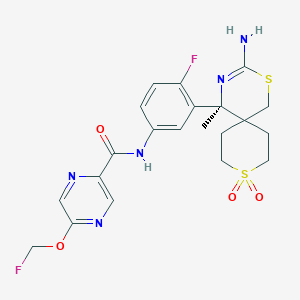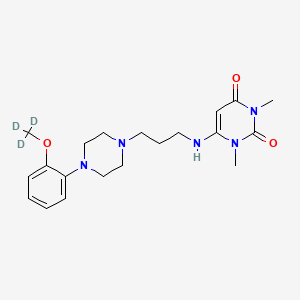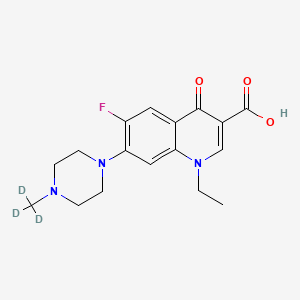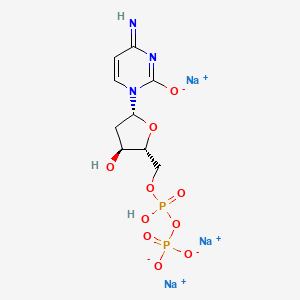
2'-Deoxycytidine-5'-diphosphate (trisodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxycytidine-5’-diphosphate (trisodium) is a nucleoside diphosphate that plays a crucial role in DNA biosynthesis and reverse transcription. It is an endogenous metabolite with the molecular formula C9H12N3Na3O10P2 and a molecular weight of 453.12 g/mol . This compound is used as a substrate for CDP (nucleoside diphosphate) kinase to produce 2’-deoxycytidine-5’-triphosphate, which is essential for DNA synthesis .
准备方法
Synthetic Routes and Reaction Conditions
2’-Deoxycytidine-5’-diphosphate (trisodium) is typically synthesized through the reaction of deoxycytidine with trisodium phosphate. The process involves dissolving deoxycytidine in water to form a solution, followed by the addition of trisodium phosphate at room temperature. The reaction mixture is then stirred for several hours, resulting in the formation of 2’-deoxycytidine-5’-diphosphate (trisodium) as a white crystalline powder .
Industrial Production Methods
The industrial production of 2’-Deoxycytidine-5’-diphosphate (trisodium) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through filtration and crystallization processes to obtain the desired compound in its pure form .
化学反应分析
Types of Reactions
2’-Deoxycytidine-5’-diphosphate (trisodium) undergoes various chemical reactions, including:
Phosphorylation: It can be phosphorylated to form 2’-deoxycytidine-5’-triphosphate.
Hydrolysis: It can be hydrolyzed to form deoxycytidine and inorganic phosphate.
Common Reagents and Conditions
Phosphorylation: This reaction typically requires nucleoside diphosphate kinase and ATP as a phosphate donor.
Hydrolysis: This reaction can occur under acidic or enzymatic conditions.
Major Products
Phosphorylation: The major product is 2’-deoxycytidine-5’-triphosphate.
Hydrolysis: The major products are deoxycytidine and inorganic phosphate.
科学研究应用
2’-Deoxycytidine-5’-diphosphate (trisodium) has several scientific research applications, including:
DNA Biosynthesis: It serves as a substrate for the synthesis of 2’-deoxycytidine-5’-triphosphate, which is essential for DNA replication and repair.
Reverse Transcription: It is used in reverse transcription processes to synthesize complementary DNA from RNA templates.
Biochemical Studies: It is utilized in studies involving nucleotide metabolism and enzymatic reactions.
Medical Research: It is used in research related to genetic disorders and cancer, where DNA synthesis and repair mechanisms are of interest.
作用机制
2’-Deoxycytidine-5’-diphosphate (trisodium) exerts its effects by serving as a substrate for nucleoside diphosphate kinase. This enzyme catalyzes the transfer of a phosphate group from ATP to 2’-deoxycytidine-5’-diphosphate, forming 2’-deoxycytidine-5’-triphosphate. This triphosphate is then incorporated into DNA during replication and repair processes . The molecular targets involved in this pathway include DNA polymerases and reverse transcriptases .
相似化合物的比较
Similar Compounds
2’-Deoxycytidine-5’-triphosphate (disodium): This compound is similar in structure but contains an additional phosphate group.
Cytidine-5’-diphosphate (trisodium): This compound is similar but contains a ribose sugar instead of deoxyribose.
Uniqueness
2’-Deoxycytidine-5’-diphosphate (trisodium) is unique due to its specific role in DNA biosynthesis and reverse transcription. Its ability to be phosphorylated to form 2’-deoxycytidine-5’-triphosphate makes it a critical component in genetic research and medical studies .
属性
分子式 |
C9H12N3Na3O10P2 |
|---|---|
分子量 |
453.12 g/mol |
IUPAC 名称 |
trisodium;[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1 |
InChI 键 |
SXMDNHAPEVRFNF-MILVPLDLSA-K |
手性 SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
规范 SMILES |
C1C(C(OC1N2C=CC(=N)N=C2[O-])COP(=O)(O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


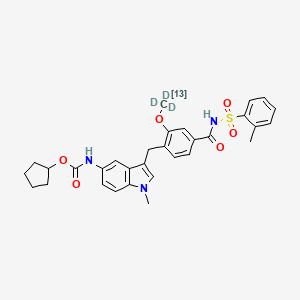
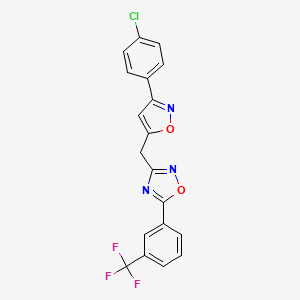
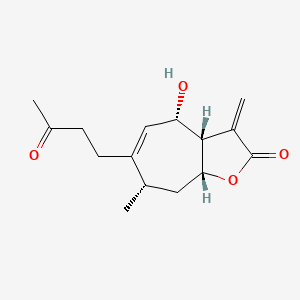
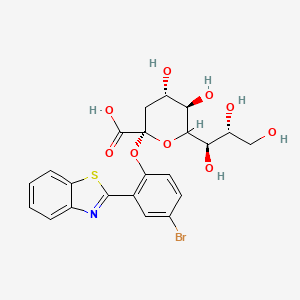
amino]propanoate-d3 Hydrochloride](/img/structure/B12421826.png)
